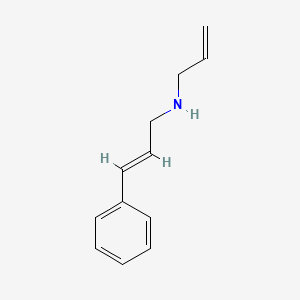

N-Allyl-3-phenylprop-2-en-1-amine

CAS No.: 86386-72-3

Cat. No.: VC7801629

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86386-72-3 |

|---|---|

| Molecular Formula | C12H15N |

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | (E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-9,13H,1,10-11H2/b9-6+ |

| Standard InChI Key | MPYILWXWVRMLOH-UHFFFAOYSA-N |

| SMILES | C=CCNCC=CC1=CC=CC=C1 |

| Canonical SMILES | C=CCNCC=CC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Considerations

The systematic name N-Allyl-3-phenylprop-2-en-1-amine denotes a prop-2-en-1-amine backbone (CH₂=CH–CH₂–NH₂) substituted with a phenyl group at the third carbon and an allyl group (–CH₂–CH=CH₂) on the nitrogen atom. The (E)-configuration predominates in the propenyl moiety due to thermodynamic stabilization via conjugation with the phenyl ring .

Molecular Formula and Weight:

-

Molecular Formula: C₁₂H₁₅N

-

Molecular Weight: 173.25 g/mol

Spectroscopic and Computational Data

Key spectral features include:

-

¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), allylic protons (δ 5.6–5.9 ppm), and amine protons (δ 1.8–2.2 ppm) .

-

IR: Stretching vibrations at 3350 cm⁻¹ (N–H), 1640 cm⁻¹ (C=C), and 1490 cm⁻¹ (C–N) .

-

Computational Analysis: Density functional theory (DFT) studies predict a planar geometry for the conjugated enamine system, with HOMO localization on the nitrogen lone pair and LUMO on the α,β-unsaturated system .

Synthetic Methodologies

Nickel-Catalyzed Three-Component Coupling

A 2023 study demonstrated a one-pot synthesis via nickel-catalyzed coupling of styrene derivatives, aldehydes, and amides (Fig. 1A) :

Reaction Conditions:

-

Catalyst: Ni(COD)₂ (10 mol%)

-

Ligand: Tricyclohexylphosphine (PCy₃, 20 mol%)

-

Additive: Ti(OiPr)₄ (20 mol%)

-

Solvent: Acetonitrile, 100°C, 12 h

-

Yield: 72–85%

This method enables direct installation of the allyl group while maintaining stereocontrol, with turnover numbers (TON) exceeding 500 in scaled reactions .

Mizoroki-Heck Arylation of Allylamines

Landge et al. (2022) reported a palladium-mediated arylation strategy for functionalizing allylamine precursors (Fig. 1B) :

Key Steps:

-

Substrate Preparation: Schiff base formation between allylamine and aryl aldehydes.

-

Coupling: Pd(OAc)₂ (5 mol%), PPh₃ ligand, K₂CO₃ base in DMF at 110°C.

-

Reductive Workup: NaBH₄ reduction to yield secondary amines.

This approach achieves γ-arylation with excellent regioselectivity (>20:1 branch:linear) .

Reactivity and Functionalization

Electrophilic Addition Pathways

The electron-deficient α,β-unsaturated system undergoes regioselective additions:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Michael Addition | Grignard Reagents | β-Substituted Allylamines | 98% anti |

| Epoxidation | mCPBA | Epoxyamine Derivatives | 85% trans |

| Hydrohalogenation | HBr | β-Bromoallylamines | Markovnikov |

Transition-Metal-Mediated Transformations

The allylic amine moiety participates in diverse catalytic cycles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume